Choline dihydrogen phosphate
Overview
Description
Choline dihydrogen phosphate is a compound that belongs to the class of ionic liquids. It is composed of choline, a quaternary ammonium salt, and dihydrogen phosphate, an anion derived from phosphoric acid. This compound is known for its high biocompatibility and unique properties, making it a valuable substance in various scientific and industrial applications .
Mechanism of Action
Target of Action
Choline dihydrogen phosphate primarily targets proteins and G-quadruplexes . It has been identified as a promising candidate for the stabilization of proteins and other biomolecules . It also destabilizes G-quadruplexes in cells, which are associated with various biological processes and disease progression .
Mode of Action
This compound interacts with its targets in a unique way. It increases the thermal stability of proteins such as lysozyme and interleukin-2 in proportion to its concentration . For G-quadruplexes, this compound destabilizes them more effectively than KCl-containing solutions .
Biochemical Pathways
The effects of this compound on biochemical pathways are primarily seen in its interaction with proteins and G-quadruplexes. It affects the thermodynamics, structure, and stability of proteins . In the case of G-quadruplexes, it can regulate gene expression, making it potentially useful for regulating target disease-related genes .
Pharmacokinetics
It is known that this compound can be used to culture various cells , suggesting that it has some level of bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action are seen in its ability to stabilize proteins and destabilize G-quadruplexes. It increases the thermal stability of proteins, potentially improving their shelf life . It also destabilizes G-quadruplexes, which can enhance transcription efficiency .
Action Environment
The action of this compound can be influenced by environmental factors. For example, its ability to destabilize G-quadruplexes is more effective than KCl-containing solutions . Additionally, the concentration of this compound can affect protein stability and solubility .
Biochemical Analysis
Biochemical Properties
Choline dihydrogen phosphate plays a crucial role in biochemical reactions, particularly in the stabilization of proteins and other biomolecules. It interacts with enzymes, proteins, and other biomolecules through various mechanisms. For instance, this compound has been shown to increase the thermal stability of proteins such as lysozyme and interleukin-2 . This stabilization is achieved through charge effects on the surface of the protein, which help maintain its structure and function. Additionally, this compound does not significantly alter the overall tertiary conformation of proteins at lower concentrations, although small changes in protein structure can be observed at higher concentrations or elevated temperatures .
Cellular Effects
This compound influences various cellular processes and functions. It has been found to destabilize G-quadruplexes in cells, which can regulate gene expression . This destabilization can enhance transcription efficiency, making this compound a potential tool for regulating disease-related genes. Furthermore, this compound has been shown to affect protein activity and solubility, with higher concentrations leading to decreased protein activity and solubility . These effects on cellular processes highlight the potential of this compound in modulating cell function and gene expression.
Molecular Mechanism
The molecular mechanism of this compound involves various interactions with biomolecules. It has been shown to stabilize proteins through charge effects on the protein surface, which help maintain their structure and function . Additionally, this compound can destabilize G-quadruplexes, thereby regulating gene expression . This destabilization occurs through an entropic contribution, suggesting that choline ions do not coordinate with the G-quartets due to their large radii . These molecular interactions highlight the diverse mechanisms through which this compound exerts its effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound have been studied, with findings indicating that it can maintain protein stability over extended periods . At higher concentrations or elevated temperatures, small changes in protein structure can be observed . Additionally, this compound has been shown to enhance transcription efficiency in cells over time, further demonstrating its potential for long-term applications in biochemical research .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. Studies have shown that higher concentrations of this compound can lead to decreased protein activity and solubility . Additionally, the compound has been demonstrated to improve the thermostability and shelf life of several model proteins, making it a potential stabilizing excipient or solvent for protein therapeutics . It is essential to consider the potential toxic or adverse effects at high doses, as these can impact the overall efficacy and safety of this compound in animal models.
Metabolic Pathways
This compound is involved in various metabolic pathways, including the stabilization of proteins and the regulation of gene expression. It interacts with enzymes and cofactors to maintain protein stability and function . Additionally, this compound can influence metabolic flux and metabolite levels by destabilizing G-quadruplexes and enhancing transcription efficiency
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve various mechanisms. The compound can be absorbed in the small intestine, enter the portal circulation, and be stored in the liver, where it is subsequently phosphorylated and distributed throughout the body to make cell membranes . Additionally, this compound can interact with transporters and binding proteins to facilitate its localization and accumulation within cells . These transport and distribution mechanisms are crucial for understanding the compound’s effects on cellular function and metabolism.
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function. The compound has been shown to stabilize proteins within various cellular compartments, including the endoplasmic reticulum and Golgi apparatus . Additionally, this compound can interact with targeting signals and post-translational modifications to direct it to specific compartments or organelles . These subcellular localization mechanisms are essential for understanding the compound’s role in modulating cellular processes and functions.
Preparation Methods
Synthetic Routes and Reaction Conditions: Choline dihydrogen phosphate can be synthesized through a straightforward reaction between choline chloride and phosphoric acid. The reaction typically involves mixing equimolar amounts of choline chloride and phosphoric acid in an aqueous solution, followed by evaporation of the solvent to obtain the desired product .
Industrial Production Methods: In industrial settings, the production of this compound may involve more sophisticated techniques to ensure high purity and yield. This can include the use of controlled reaction environments, purification steps such as recrystallization, and advanced drying methods to remove any residual moisture .
Chemical Reactions Analysis
Types of Reactions: Choline dihydrogen phosphate undergoes various chemical reactions, including:
Proton Exchange Reactions: The compound can participate in proton exchange reactions due to the presence of the dihydrogen phosphate group.
Hydrogen Bonding: It forms hydrogen bonds with other molecules, which can influence its behavior in different environments.
Common Reagents and Conditions:
Proton Conductors: this compound is often used in proton-conducting applications, where it interacts with other proton-conducting materials.
Ionic Liquids: It can be mixed with other ionic liquids to modify its properties for specific applications.
Major Products Formed: The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, in proton exchange reactions, the products may include various protonated species .
Scientific Research Applications
Choline dihydrogen phosphate has a wide range of applications in scientific research, including:
Comparison with Similar Compounds
Choline Saccharinate: Another choline-based ionic liquid with different anionic components.
Choline Tryptophanate: Similar in structure but with tryptophan as the anionic component.
Uniqueness: Choline dihydrogen phosphate stands out due to its high biocompatibility and effectiveness in stabilizing proteins and enhancing transcription efficiency. Its unique ability to destabilize G-quadruplexes sets it apart from other choline-based ionic liquids .
Properties
IUPAC Name |
dihydrogen phosphate;2-hydroxyethyl(trimethyl)azanium | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H14NO.H3O4P/c1-6(2,3)4-5-7;1-5(2,3)4/h7H,4-5H2,1-3H3;(H3,1,2,3,4)/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPPJNZJBKFSQGA-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CCO.OP(=O)(O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H16NO5P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00232748 | |
Record name | Choline dihydrogen phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00232748 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
83846-92-8 | |
Record name | Choline dihydrogen phosphate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=83846-92-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Choline dihydrogen phosphate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083846928 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Choline dihydrogen phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00232748 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Choline dihydrogen phosphate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.073.680 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CHOLINE DIHYDROGEN PHOSPHATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D53S359B6B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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